2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
This compound features a tetrahydroisoquinoline core modified with a thiophene-2-carbonyl group at position 2 and an acetamide-linked 2,5-dioxopyrrolidine moiety at position 5. Its molecular formula is C₂₀H₂₃N₃O₄S (MW: 401.48 g/mol).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-17(12-23-18(25)5-6-19(23)26)21-15-4-3-13-7-8-22(11-14(13)10-15)20(27)16-2-1-9-28-16/h1-4,9-10H,5-8,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNIVUMCFLNMMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from synthetic literature () share functional motifs and synthesis strategies, enabling comparative analysis:
Key Observations:
Core Scaffolds: The target compound uses a tetrahydroisoquinoline core, while analogs 11a, 11b, and 12 feature thiazolo-pyrimidine or pyrimido-quinazoline backbones. These heterocycles influence rigidity and binding affinity to biological targets. The tetrahydroisoquinoline moiety may enhance blood-brain barrier penetration compared to the planar thiazolo-pyrimidine systems .
Substituent Effects: Thiophene vs. Furan: The target compound’s thiophene-2-carbonyl group increases lipophilicity (logP ~2.8 estimated) compared to the furan substituents in 11a, 11b, and 12, which are more polar (logP ~1.9–2.2). Thiophene’s sulfur atom may also mediate unique π-π stacking interactions. Acetamide vs. Cyano: The acetamide linker in the target compound improves solubility in polar solvents (e.g., DMSO, ethanol) relative to the cyano groups in 11a, 11b, and 12, which reduce solubility but enhance metabolic stability .
Synthesis Efficiency :
- The target compound’s synthesis likely involves multi-step amidation and cyclization, similar to the methods in (e.g., chloroacetic acid-mediated condensations). However, yields for analogs 11a–12 range from 57–68%, suggesting moderate efficiency for such complex heterocycles .
Hypothetical Bioactivity Comparisons
- Tetrahydroisoquinoline Core: May target neurotransmitter receptors (e.g., opioid or serotonin receptors) or enzymes like topoisomerases, common in alkaloid-derived therapeutics.
- Thiophene vs. Furan : Thiophene’s higher electron density and lipophilicity could enhance anticancer or anti-inflammatory activity compared to furan-containing analogs, as seen in other thiophene-based drugs (e.g., duloxetine) .
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